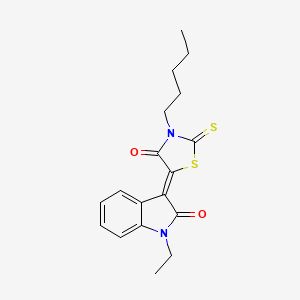
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique structure combining an indolinone moiety with a thioxothiazolidinone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where isatin (1-ethyl-2-oxoindoline) reacts with a thiazolidinone derivative in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties
作用機序
The mechanism of action of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit histone acetyltransferases, affecting gene expression and inducing apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile
- 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one
- (Z)-5-bromo-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide
Uniqueness
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is unique due to its specific combination of an indolinone and thioxothiazolidinone moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .
生物活性
5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class, characterized by its unique structural features, including an indole-like moiety and a thiazolidinone ring. This compound has garnered attention in pharmacological research due to its diverse biological activities, which suggest potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N2O2S2. The presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms contributes to its biological activity. The compound's structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
- Antioxidant Properties : It demonstrates significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, positioning it as a candidate for anticancer drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | Potential Applications |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Infection treatment |
| Antioxidant | Reduces oxidative stress | Preventive health |
| Cytotoxic | Induces cell death in cancer cells | Cancer therapy |
The biological activities of this compound are attributed to its ability to interact with specific biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial growth and proliferation.
- Scavenging Free Radicals : Its antioxidant properties stem from the ability to neutralize free radicals, thereby protecting cells from damage.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptosis through mitochondrial pathways.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
- Cytotoxicity Assay : In vitro assays using human cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells, suggesting a selective action against tumor cells.
- Antioxidant Evaluation : The compound was tested using DPPH and ABTS assays, showing strong scavenging activity comparable to established antioxidants like ascorbic acid.
特性
CAS番号 |
611185-73-0 |
|---|---|
分子式 |
C18H20N2O2S2 |
分子量 |
360.5 g/mol |
IUPAC名 |
(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O2S2/c1-3-5-8-11-20-17(22)15(24-18(20)23)14-12-9-6-7-10-13(12)19(4-2)16(14)21/h6-7,9-10H,3-5,8,11H2,1-2H3/b15-14- |
InChIキー |
PWQRCEYVUUPJKU-PFONDFGASA-N |
異性体SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S |
正規SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















